molecular formula C9H16O2 B8374619 Ethyl 3-(1-methyl-cyclopropyl)propanoate

Ethyl 3-(1-methyl-cyclopropyl)propanoate

Cat. No.: B8374619
M. Wt: 156.22 g/mol
InChI Key: LEHOHRDZPHIWGR-UHFFFAOYSA-N
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Description

Ethyl 3-(1-methyl-cyclopropyl)propanoate is an ester derivative featuring a cyclopropane ring substituted with a methyl group at the 1-position. This compound’s structure combines the steric constraints of the cyclopropane moiety with the reactivity of an ethyl ester, making it a subject of interest in synthetic chemistry and materials science. Cyclopropane derivatives are known for their unique ring strain and stability under specific conditions, which influence their chemical behavior and applications.

Properties

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

ethyl 3-(1-methylcyclopropyl)propanoate

InChI

InChI=1S/C9H16O2/c1-3-11-8(10)4-5-9(2)6-7-9/h3-7H2,1-2H3

InChI Key

LEHOHRDZPHIWGR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1(CC1)C

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

  • Cyclopropane vs. Thioether/Amino Groups: The 1-methyl-cyclopropyl group introduces significant steric hindrance and ring strain compared to linear substituents like methylthio or isopropylamino. This may reduce reactivity in nucleophilic substitutions but enhance stability in certain environments.
  • Aroma Contributions: Ethyl 3-(methylthio)propanoate is a major aroma-active compound in pineapple pulp and core, with odor activity values (OAVs) of 91.21 µg·kg⁻¹ in pulp and 42.67 µg·kg⁻¹ in core .
  • Industrial Applications: Ethyl 3-(isopropylamino)propanoate is critical in synthesizing carbamate insecticides (e.g., Benfuracarb) due to its high purity (≥99.0%) and stability .

Physical and Chemical Properties

Available data for related compounds highlight trends:

Property Ethyl 3-(methylthio)propanoate Ethyl 3-(isopropylamino)propanoate This compound (Inferred)
Volatility High (fruit aroma compound) Moderate (agrochemical intermediate) Likely low due to cyclopropane rigidity
Reactivity Thioether oxidation-prone Amine nucleophilicity Cyclopropane ring-opening under acidic conditions
Stability Stable in neutral conditions Stable with proper storage Likely stable under recommended conditions

Stability Notes:

  • This compound is expected to remain stable under standard storage conditions, similar to its analogs . However, cyclopropane rings are prone to ring-opening reactions under high heat or strong acids, which could limit its utility in harsh environments.

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